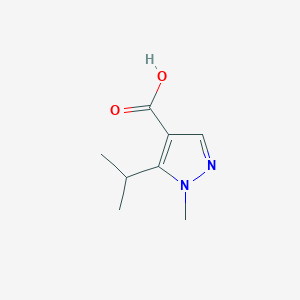

1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMMGHZULUOVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152579-63-9 | |

| Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. Pyrazole scaffolds are integral to numerous commercial drugs and bioactive molecules.[1][2][3] This document outlines a logical and field-proven synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. It delves into the mechanistic underpinnings of the core reactions, provides a detailed, step-by-step experimental protocol, and specifies the necessary analytical characterization to validate the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

Substituted pyrazole-4-carboxylic acids are crucial building blocks in the synthesis of complex molecular architectures. Their utility stems from the pyrazole core's unique electronic properties and its ability to act as a stable scaffold for introducing diverse functionalities. The target molecule, this compound, features a specific substitution pattern—an N-methyl group, a C5-isopropyl group, and a C4-carboxylic acid—that necessitates a carefully planned synthetic approach to ensure high regioselectivity and yield.

The strategy detailed herein employs a classical and highly reliable method: the Knorr pyrazole synthesis.[4][5] This approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent) to form the pyrazole ring.[4][6] Our pathway consists of two primary transformations:

-

Pyrazole Ring Formation: A regioselective cyclocondensation reaction between methylhydrazine and a bespoke β-ketoester, ethyl 2-formyl-3-methylbutanoate, to directly install the desired N-methyl and C5-isopropyl groups, yielding the intermediate ethyl ester.

-

Ester Hydrolysis: A straightforward saponification of the ethyl ester intermediate to furnish the final carboxylic acid product.

This route is selected for its high efficiency, use of readily available starting materials, and the robust nature of the chemical transformations involved.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The primary disconnection strategy focuses on the bonds formed during the pyrazole synthesis.

The carboxylic acid can be logically traced back to its corresponding ethyl ester (Intermediate I ), a common precursor that is often more amenable to purification via chromatography. The pyrazole ring of the ester is disconnected via the Knorr synthesis logic, breaking the two C-N bonds. This reveals two key synthons: methylhydrazine, which provides the N1-methyl group and adjacent nitrogen, and a 1,3-dicarbonyl equivalent, ethyl 2-formyl-3-methylbutanoate (Precursor B ), which provides the C3, C4, C5, and the isopropyl and carboxylate functionalities. Precursor B can be envisioned as arising from the formylation of a simpler ester, ethyl 3-methylbutanoate (Precursor A ).

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Workflow and Mechanism

The forward synthesis follows the path identified in the retrosynthetic analysis. The overall workflow is a two-step process starting from the key β-ketoester.

Caption: Forward synthesis workflow diagram.

Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of heterocyclic chemistry. The mechanism proceeds through several distinct stages:[4][6]

-

Hydrazone Formation: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Given the electronic nature of ethyl 2-formyl-3-methylbutanoate, the initial attack occurs preferentially at the more electrophilic aldehyde (formyl) carbon. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the second carbonyl group (the ester-activated ketone). This step forms a five-membered heterocyclic ring.

-

Dehydration/Aromatization: The resulting cyclic intermediate, a dihydroxypyrazoline derivative, readily eliminates a molecule of water. This dehydration step is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic pyrazole ring.

The use of an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical dicarbonyl creates the potential for regioisomers. However, the difference in reactivity between the aldehyde and the ketone in Precursor B strongly directs the reaction to form the desired 1,5-disubstituted pyrazole.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be taken. Methylhydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylate (Intermediate I)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| Ethyl 2-formyl-3-methylbutanoate | 158.19 | 10.0 g | 63.2 | 1.0 equiv |

| Methylhydrazine | 46.07 | 3.2 g (3.6 mL) | 69.5 | 1.1 equiv |

| Glacial Acetic Acid | 60.05 | ~1 mL | - | Catalyst |

| Ethanol (Absolute) | 46.07 | 100 mL | - | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-methylbutanoate (10.0 g, 63.2 mmol) and absolute ethanol (100 mL).

-

Stir the mixture until the ester is fully dissolved. Add a few drops of glacial acetic acid (~1 mL) to catalyze the reaction.

-

Slowly, and with caution in a fume hood, add methylhydrazine (3.2 g, 69.5 mmol) dropwise to the stirred solution at room temperature. The addition may be mildly exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting ester spot has been consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane, to afford the pure ethyl ester as a pale yellow oil.

Step 2: Synthesis of this compound (Target Molecule)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| Ethyl Ester Intermediate I | 196.25 | 8.0 g | 40.8 | 1.0 equiv |

| Sodium Hydroxide (NaOH) | 40.00 | 2.45 g | 61.2 | 1.5 equiv |

| Ethanol | 46.07 | 80 mL | - | Solvent |

| Water | 18.02 | 40 mL | - | Solvent |

| Hydrochloric Acid (Conc.) | 36.46 | As needed | - | For acidification |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the purified ethyl ester (8.0 g, 40.8 mmol) in ethanol (80 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (2.45 g, 61.2 mmol) in water (40 mL) and add it to the flask.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath to 0-5 °C.

-

Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate will form.

-

Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white solid.

Product Characterization

To confirm the identity, purity, and structure of the final product, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the N-methyl group (singlet, ~3.7-3.9 ppm), the pyrazole ring proton (singlet, ~7.8-8.1 ppm), the isopropyl methine (septet, ~3.0-3.2 ppm), the isopropyl methyls (doublet, ~1.2-1.4 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the carbons of the pyrazole ring and alkyl substituents.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion, confirming the molecular weight of the product (C₈H₁₂N₂O₂ = 168.19 g/mol ).

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Safety and Handling

-

Methylhydrazine: This reagent is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive bases and acids. Handle with care and appropriate PPE to prevent chemical burns.

-

Organic Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths with proper ventilation, away from open flames or sparks.

Conclusion

The synthetic route described in this guide, centered on the Knorr pyrazole synthesis, provides a reliable and scalable method for producing this compound. The two-step process is characterized by high yields, regiochemical control, and straightforward purification procedures. The resulting product is a valuable intermediate for further elaboration in drug discovery and agrochemical development programs, offering a versatile scaffold for creating novel chemical entities.

References

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]

-

ResearchGate. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from ResearchGate. [Link]

- Google Patents. (2010). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Google Patents. (1989). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.

-

MDPI. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from MDPI. [Link]

-

ResearchGate. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from ResearchGate. [Link]

-

IJC. (2007). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Retrieved from IJC. [Link]

-

SlideShare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from SlideShare. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from Wikipedia. [Link]

-

MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

- Google Patents. (1995). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from YouTube. [Link]

- Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from Royal Society of Chemistry. [Link]

-

ChemSynthesis. (n.d.). methyl 2-formyl-3-methylbutanoate. Retrieved from ChemSynthesis. [Link]

-

NIH. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from NIH. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from Organic Syntheses. [Link]

- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

Sources

- 1. sid.ir [sid.ir]

- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. tandfonline.com [tandfonline.com]

1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and agrochemical research. Its substituted pyrazole core is a prevalent scaffold in numerous biologically active compounds. This guide provides an in-depth exploration of a robust and well-established synthetic pathway to this target molecule, grounded in fundamental principles of organic chemistry. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into critical process parameters that ensure high yield and purity.

The synthesis of substituted pyrazoles is a classic endeavor in heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations remaining a cornerstone methodology.[1][2] This approach, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a versatile and efficient route to a wide array of pyrazole derivatives.[1] For the synthesis of our target molecule, we will adapt this classical approach, focusing on the regioselective cyclization of a suitable β-ketoester with methylhydrazine, followed by saponification of the resulting ester.

Strategic Overview of the Synthesis

The synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid can be logically divided into two primary stages:

-

Formation of the Pyrazole Ring: This involves the construction of the core heterocyclic structure through the reaction of a carefully chosen β-dicarbonyl precursor with methylhydrazine. This step is critical for establishing the desired substitution pattern on the pyrazole ring.

-

Hydrolysis to the Carboxylic Acid: The initial product of the cyclization reaction is typically an ester, which is then hydrolyzed to the final carboxylic acid. This is a standard and generally high-yielding transformation.

This overall strategy is depicted in the workflow diagram below:

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the Knorr-type condensation reaction between a β-ketoester and methylhydrazine.[1] The choice of the β-ketoester is paramount as it dictates the substitution pattern of the final pyrazole. To obtain the desired 5-isopropyl and 4-carboxy (as an ester) substitution, a suitable starting material is ethyl 2-formyl-3-methylbutanoate.

Reaction Mechanism and Regioselectivity

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the β-ketoester, followed by a series of condensation and cyclization steps. A critical consideration is the regioselectivity of the initial attack. Methylhydrazine is an unsymmetrical nucleophile, with the terminal NH₂ group being more nucleophilic and less sterically hindered than the N-methylated nitrogen.

The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially lead to two regioisomers. In our case, the formyl group is significantly more reactive towards nucleophilic attack than the ester carbonyl. The initial attack by the more nucleophilic terminal nitrogen of methylhydrazine on the formyl group, followed by cyclization and dehydration, leads to the desired 1,5-disubstituted pyrazole.

The proposed mechanism is outlined below:

Caption: Simplified reaction mechanism for pyrazole formation.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of pyrazole esters.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-formyl-3-methylbutanoate | 158.20 | 50 | 7.91 g |

| Methylhydrazine (40% aq. solution) | 46.07 | 55 | 6.34 g |

| Ethanol | 46.07 | - | 100 mL |

| Acetic Acid (glacial) | 60.05 | catalytic | ~0.5 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-methylbutanoate (7.91 g, 50 mmol) and ethanol (100 mL).

-

Begin stirring the solution and add a catalytic amount of glacial acetic acid (~0.5 mL).

-

Slowly add the 40% aqueous solution of methylhydrazine (6.34 g, 55 mmol) to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis to 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid

The final step in the synthesis is the saponification of the pyrazole ester to the corresponding carboxylic acid. This is a straightforward hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Reaction Mechanism

The saponification mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate | 196.25 | 40 | 7.85 g |

| Sodium Hydroxide | 40.00 | 80 | 3.20 g |

| Ethanol | 46.07 | - | 80 mL |

| Water | 18.02 | - | 40 mL |

| Hydrochloric Acid (concentrated) | 36.46 | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylate (7.85 g, 40 mmol) in a mixture of ethanol (80 mL) and water (40 mL).

-

Add sodium hydroxide pellets (3.20 g, 80 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

-

Slowly acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum to yield 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

The synthesis of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid is a well-precedented process that relies on classical, robust organic reactions. The Knorr pyrazole synthesis provides an efficient means of constructing the core heterocyclic ring system, and the subsequent hydrolysis is a high-yielding transformation. Careful control of reaction conditions, particularly in the cyclization step, is crucial for maximizing the yield and purity of the desired product. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

-

Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. Available at: [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

- JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents.

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Available at: [Link]

- Ilhan, I. O., Saripinar, E., & Akcamur, Y. (2005). Synthesis of Some Pyrazole‐3‐carboxylic Acid‐Hydrazide and Pyrazolopyridazine Compounds. ChemInform, 36(27).

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

Spectroscopic Data of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this molecule. Each section includes a theoretical explanation of the expected spectral features, leveraging data from analogous structures, alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A clear understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in research and development.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

A. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic rings causing deshielding and a downfield shift.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Pyrazole-H (on C3) | 7.5 - 8.0 | Singlet | 1H |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |

| CH (isopropyl) | 3.0 - 3.5 | Septet | 1H |

| CH₃ (isopropyl) | 1.2 - 1.5 | Doublet | 6H |

Justification for Predictions:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet far downfield.

-

Pyrazole Ring Proton (H3): Aromatic protons generally resonate between 7 and 8.5 ppm. The specific position is influenced by the substituents on the ring.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is deshielded by the heterocyclic ring, leading to a chemical shift in the range of 3.8 to 4.2 ppm.

-

Isopropyl Protons (CH and CH₃): The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.

B. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 175 |

| C5 (pyrazole) | 145 - 155 |

| C3 (pyrazole) | 135 - 145 |

| C4 (pyrazole) | 110 - 120 |

| N-CH₃ | 35 - 45 |

| CH (isopropyl) | 25 - 35 |

| CH₃ (isopropyl) | 20 - 25 |

Justification for Predictions:

-

Carboxyl Carbon (COOH): This carbon is highly deshielded and is typically found in the 165-175 ppm region.

-

Pyrazole Ring Carbons (C3, C4, C5): Aromatic and heteroaromatic carbons resonate in the downfield region, generally between 100 and 160 ppm. The specific shifts are influenced by the nitrogen atoms and the substituents.

-

N-Methyl Carbon (N-CH₃): The carbon of the methyl group attached to the nitrogen will be found in the aliphatic region, typically between 35 and 45 ppm.

-

Isopropyl Carbons (CH and CH₃): These aliphatic carbons will appear in the upfield region of the spectrum.

C. Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard such as tetramethylsilane (TMS).[1]

-

For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg of the sample.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |

| C-H (sp³ and aromatic) | 2850-3100 | Stretching |

| C=O (Carboxylic Acid) | 1680-1720 | Stretching |

| C=N, C=C (Pyrazole Ring) | 1500-1600 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching |

Justification for Predictions:

-

O-H Stretch: The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding, often appearing as a wide trough.[3]

-

C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its position can be slightly lowered by conjugation with the pyrazole ring.[3]

-

C=N and C=C Stretches: The stretching vibrations of the pyrazole ring will appear in the fingerprint region.

-

C-O Stretch: This absorption is also found in the fingerprint region and is characteristic of the carboxylic acid group.

B. Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply baseline correction to the final spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

A. Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected m/z for the molecular ion can be calculated from the molecular formula (C₉H₁₄N₂O₂). The exact mass will be approximately 182.1055 g/mol .

-

Major Fragmentation Pathways: Electron ionization (EI) is a "hard" ionization technique that is expected to cause significant fragmentation.[5] Common fragmentation patterns for pyrazoles and carboxylic acids include:

-

Loss of a methyl group (-15) from the isopropyl group or the N-methyl group.

-

Loss of an isopropyl group (-43).

-

Loss of the carboxylic acid group (-45).

-

Cleavage of the pyrazole ring.

-

| Fragment Ion | Predicted m/z | Identity |

| [M]⁺ | 182 | Molecular Ion |

| [M - CH₃]⁺ | 167 | Loss of a methyl group |

| [M - C₃H₇]⁺ | 139 | Loss of the isopropyl group |

| [M - COOH]⁺ | 137 | Loss of the carboxylic acid group |

B. Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[6]

-

The sample is then vaporized by heating.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

IV. Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, based on established principles of spectroscopy and data from analogous compounds. The included experimental protocols offer a standardized approach for the acquisition of this data in a laboratory setting. This comprehensive spectroscopic profile serves as a crucial reference for the unambiguous identification and characterization of this compound in various scientific and developmental applications.

V. References

-

ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Sample preparation for FT-IR. (n.d.). [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Quantitative NMR Spectroscopy. (2017). [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. As a substituted pyrazole carboxylic acid, this molecule is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this class of compounds. This document aims to be a valuable resource by synthesizing available data on closely related analogues to infer the characteristics of this specific isomer, alongside established experimental protocols for its characterization and derivatization.

Molecular Structure and Physicochemical Properties

This compound belongs to the family of N-methylated pyrazole-4-carboxylic acids. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern, with a methyl group at the N1 position, an isopropyl group at the C5 position, and a carboxylic acid at the C4 position, dictates its specific chemical and physical behavior.

While experimental data for this exact isomer is limited in publicly available literature, we can predict its properties based on known data for closely related compounds and computational models.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Remarks and References |

| IUPAC Name | This compound | - |

| Molecular Formula | C8H12N2O2 | - |

| Molecular Weight | 168.19 g/mol | - |

| Melting Point | Likely a solid at room temperature. The melting point of the isomeric 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is reported to be 423–427 K (150-154 °C).[1] | The melting point will be influenced by crystal packing and intermolecular hydrogen bonding. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for carboxylic acids. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid group enhances solubility in polar solvents.[2] |

| pKa | Estimated to be in the range of 3-5. | The pKa of carboxylic acids is influenced by the electronic effects of the substituents on the pyrazole ring.[3] |

| LogP | Predicted to be between 1 and 2. | The isopropyl group increases lipophilicity compared to smaller alkyl substituents. |

Note: The values in Table 1 are estimations based on data for isomeric and related compounds and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of 1,5-disubstituted pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]

A plausible synthetic pathway for the target molecule would start from a β-ketoester, which is then reacted with methylhydrazine.

Diagram 1: General Synthetic Pathway

Caption: A general synthetic route to 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Synthetic Protocol (Hypothetical)

-

Synthesis of Ethyl 2-(isobutyryl)acetate: A Claisen condensation between ethyl acetate and ethyl isobutyrate using a strong base like sodium ethoxide would yield the starting β-ketoester.

-

Cyclocondensation with Methylhydrazine: The resulting β-ketoester is then reacted with methylhydrazine in a suitable solvent such as ethanol. This reaction typically proceeds at reflux temperature.[5] The cyclization can lead to the formation of two regioisomers. The reaction conditions can be optimized to favor the desired 1,5-disubstituted pyrazole.

-

Hydrolysis of the Ester: The resulting ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[1]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic pyrazole ring.

Diagram 2: Reactivity Profile

Caption: Key reactions of 1-methyl-5-isopropyl-1H-pyrazole-4-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety allows for a wide range of transformations, which are crucial for the synthesis of potential drug candidates.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.[6]

-

Amide Coupling: Amide derivatives are commonly synthesized for biological evaluation. This can be achieved by first converting the carboxylic acid to an acyl chloride or by using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction with an amine.[7][8]

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The C3 position is the most likely site for electrophilic attack.

-

Halogenation: The pyrazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Potential Applications in Drug Development

Pyrazole carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[9][10] Their structural versatility allows for fine-tuning of their physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Table 2: Reported Biological Activities of Pyrazole Carboxylic Acid Derivatives

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibition of inflammatory pathways. | [10] |

| Anticancer | Cytotoxic effects against various cancer cell lines. | |

| Antimicrobial | Activity against bacteria and fungi. | |

| Antiviral | Inhibition of viral replication. | |

| Antidiabetic | Hypoglycemic effects. |

The title compound, this compound, serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in these areas.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol for pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point).

Conclusion

References

- G. A. El-Hiti, K. A. K.

- A. A. Bekhit, T. Abdel-Aziem, A Review of Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Pharmaceuticals (Basel)2022, 15, 234.

- S. A. F. Rostom, H. M. Ashour, A. A. El-Din, A. A. El-Sayed, Synthesis and in vitro antitumor and antimicrobial evaluation of some 1,3,4-trisubstituted pyrazole derivatives. Bioorg. Med. Chem.2009, 17, 3789-3798.

- B. Cottineau, P. Toto, C. Marot, A. Pipaud, J. Chenault, Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorg. Med. Chem. Lett.2002, 12, 2105-2108.

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P

- C. Zhang, H. Li, D. Liu, M. Liu, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online2007, 63, o4209.

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. [Link]

-

The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. [Link]

-

1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem. [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. [Link]

-

(PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - ResearchGate. [Link]

-

Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities - ResearchGate. [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. [Link]

-

Predicting Carboxylic Acid Solubility | PDF - Scribd. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]

-

Recent applications of pyrazole and its substituted analogs. [Link]

-

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]

- CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P

-

Buy 1-Methyl-1H-pyrazole-4-carboxylic acid | Boron Molecular. [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. growingscience.com [growingscience.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic Acid (CAS Number 1152579-63-9)

A Note on Data Availability: As of the current date, publicly accessible, in-depth experimental data specifically for 1-Methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152579-63-9) is limited. This guide, therefore, is constructed with the expertise of a Senior Application Scientist to provide a comprehensive framework for researchers, scientists, and drug development professionals. By leveraging established knowledge of the pyrazole-4-carboxylic acid scaffold and related analogs, this document will detail predicted properties, potential synthesis routes, likely biological significance, and the necessary experimental protocols to fully characterize this novel compound.

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a vast array of biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring further enhances its potential for forming crucial interactions with biological targets. Pyrazole carboxylic acid derivatives are recognized for their significant and diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.[3][4] This wide spectrum of activity underscores the importance of this scaffold in medicinal chemistry and drug discovery.[5]

The specific compound of interest, this compound, features a methyl group on one of the pyrazole nitrogens and an isopropyl group at the 5-position. These substitutions are expected to influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Predicted Properties

Table 1: Predicted Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives

| Property | Predicted Value for 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid[6] | Expected Characteristics for this compound |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol |

| XLogP3 | 1.3 | Likely to be in a similar range, indicating moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | 1 (from the carboxylic acid proton) |

| Hydrogen Bond Acceptor Count | 3 | 3 (from the two pyrazole nitrogens and the carbonyl oxygen) |

| Rotatable Bond Count | 2 | 2 |

| Topological Polar Surface Area | 55.1 Ų | Expected to be similar, suggesting reasonable cell permeability. |

| Acidity (pKa) | Not available | The carboxylic acid group will confer acidic properties to the molecule.[7] |

Potential Synthesis Strategies

The synthesis of pyrazole-4-carboxylic acids can be achieved through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials and the desired scale of the reaction. A common and versatile approach involves the cyclization of a β-keto ester derivative with a hydrazine.

A plausible synthetic pathway for this compound is outlined below.

Proposed Retrosynthetic Analysis and Forward Synthesis

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 3157470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylic Acids

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of novel therapeutics.[2] When functionalized with a carboxylic acid moiety, the resulting substituted pyrazole carboxylic acids exhibit an expanded repertoire of biological activities, engaging a wide array of molecular targets with remarkable specificity and potency. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of molecules, offering valuable insights for researchers, scientists, and drug development professionals. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][3]

I. Synthetic Strategies: Accessing the Pyrazole Carboxylic Acid Core

The biological evaluation of substituted pyrazole carboxylic acids is fundamentally reliant on robust and versatile synthetic methodologies. The primary route to the pyrazole nucleus involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] Variations of this core strategy allow for the introduction of diverse substituents on the pyrazole ring, which is crucial for modulating biological activity.

General Synthesis Workflow

The synthesis of a library of substituted pyrazole carboxylic acids for biological screening typically follows a structured workflow. This process is designed to be efficient and allow for the generation of a diverse set of analogs for comprehensive structure-activity relationship (SAR) studies.

Caption: A generalized workflow for the synthesis and screening of substituted pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxylic Acid

This protocol outlines a representative synthesis of a 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid, a common scaffold in medicinal chemistry.[4]

Materials:

-

Ethyl 2,4-dioxo-4-phenylbutanoate

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Cyclocondensation:

-

To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol, add phenylhydrazine hydrochloride (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at 60°C for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and acidify with 2M hydrochloric acid to pH 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

II. A Spectrum of Biological Activities: From Microbes to Man

Substituted pyrazole carboxylic acids have demonstrated a remarkable breadth of biological activities, a testament to their ability to interact with a diverse range of biomolecules.[3][5]

Antimicrobial Activity

The pyrazole carboxylic acid scaffold is a recurring motif in the development of novel antibacterial and antifungal agents.[1][6] These compounds often exert their effects by disrupting essential cellular processes in microorganisms.

-

Mechanism of Action: While the exact mechanisms can vary depending on the specific substitution pattern, proposed modes of action include inhibition of microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyrazole ring and the phenyl group significantly influence antimicrobial potency. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The position of electronegative atoms like fluorine and oxygen, and the associated charges on these atoms, are crucial in determining the strength of antifungal activity.[6]

| Compound Class | Target Organisms | Key SAR Findings | Reference |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Compound with specific substitutions showed broad-spectrum activity. | [1] |

| Pyrazole-3-carboxylic and -3,4-dicarboxylic acids | Candida albicans, C. parapsilosis, C. tropicalis, C. glabrata | Specific derivatives demonstrated significant inhibitory effects on various Candida strains. | [6] |

| Pyrazole analogues | E. coli, S. epidermidis, Aspergillus niger | Certain synthesized compounds showed high activity against gram-negative bacteria and fungi. | [7] |

Anticancer Activity

The development of targeted cancer therapies has unveiled the potential of substituted pyrazole carboxylic acids as potent and selective anticancer agents.[8] Their mechanisms of action often involve the inhibition of key enzymes that are dysregulated in cancer cells.

-

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Substituted heteroaryl-pyrazole carboxylic acids have been developed as potent inhibitors of these CA isoforms.[9] These inhibitors function by binding to the enzyme's active site, often indirectly interfering with the catalytic zinc ion, and have demonstrated antiproliferative activity in hypoxic tumor cell lines.[9]

Caption: Mechanism of anticancer activity via carbonic anhydrase XII inhibition by pyrazole carboxylic acids.

-

Other Anticancer Mechanisms: Beyond CA inhibition, substituted pyrazole carboxylic acids have shown promise in targeting other cancer-related pathways. Some derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia, cervical, and breast cancer.[8]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib, highlighting the potential of this class of compounds in treating inflammation.[2][7] Substituted pyrazole carboxylic acids have also been investigated for their anti-inflammatory properties, with some analogues demonstrating potent activity comparable to standard drugs like indomethacin and aspirin.[8]

-

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.

-

SAR Insights: The anti-inflammatory activity is highly dependent on the substitution pattern. For example, the presence of a p-sulfonamidophenyl group at the 1-position of the pyrazole ring is a key feature of celecoxib's COX-2 selectivity.

Enzyme Inhibition

The versatility of the substituted pyrazole carboxylic acid scaffold extends to the inhibition of a wide range of other enzymes with therapeutic relevance.

-

Dengue Virus Protease Inhibition: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[10] These compounds have demonstrated antiviral activity against DENV-2 with promising pharmacokinetic properties.[10]

III. Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of substituted pyrazole carboxylic acids is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding the SAR is paramount for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity

-

The Pyrazole Core: The pyrazole ring itself serves as a critical scaffold, providing a rigid framework for the optimal orientation of substituents to interact with the target protein.[2] It can act as a bioisostere for other aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[2]

-

The Carboxylic Acid Group: This functional group is often crucial for biological activity, acting as a key interaction point with the target protein, for instance, by forming salt bridges or hydrogen bonds with basic amino acid residues in the active site.

-

Substituents on the Pyrazole Ring and Phenyl Groups: The type, position, and stereochemistry of substituents dramatically influence potency and selectivity. As discussed, electron-withdrawing or -donating groups, halogens, and bulky alkyl or aryl groups can all modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target.

Bioisosteric Replacement in Drug Design

The pyrazole ring is frequently employed as a bioisostere for other aromatic rings, such as benzene or imidazole, in drug design.[2] This strategy can lead to compounds with improved pharmacological profiles, including enhanced potency, better selectivity, and more favorable pharmacokinetic properties.

IV. Conclusion and Future Directions

Substituted pyrazole carboxylic acids represent a highly versatile and privileged scaffold in drug discovery, with a proven track record of yielding compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their properties through substituent modification make them an attractive starting point for the development of novel therapeutics.

Future research in this area will likely focus on:

-

Exploring new biological targets: The inherent versatility of the scaffold suggests that many more biological targets for substituted pyrazole carboxylic acids remain to be discovered.

-

Rational drug design: The use of computational modeling and structural biology will continue to drive the rational design of more potent and selective inhibitors.

-

Development of novel synthetic methodologies: The discovery of new and efficient synthetic routes will facilitate the creation of more diverse and complex pyrazole libraries for biological screening.

The continued exploration of the chemical space around the substituted pyrazole carboxylic acid core holds immense promise for the discovery of the next generation of drugs to address unmet medical needs.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]

-

Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

-

Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 455-462. [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 889-913. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

-

Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. [Link]

-

Göktaş, O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Archiv der Pharmazie, 345(11), 884-895. [Link]

-

Nitsche, C., et al. (2017). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 8(8), 843-848. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] The number of approved drugs containing a pyrazole nucleus has seen a significant surge in the last decade, with applications spanning oncology, inflammation, infectious diseases, and cardiovascular disorders.[4][5]

This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole derivatives, delving into their mechanisms of action, the rationale behind their development, and the experimental methodologies crucial for their evaluation.

The Versatility of the Pyrazole Core: A Structural Perspective

The therapeutic versatility of pyrazole derivatives stems from several key physicochemical characteristics:

-

Aromaticity and Stability: The aromatic nature of the pyrazole ring contributes to its metabolic stability, a desirable trait for drug candidates.

-

Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[4]

-

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as benzene or imidazole, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4]

-

Tunable Substitutions: The pyrazole ring can be readily functionalized at multiple positions, enabling the precise orientation of substituents to optimize target binding and selectivity.[2]

These inherent properties have allowed medicinal chemists to design pyrazole-containing molecules that can potently and selectively modulate the activity of a wide range of proteins implicated in human disease.

Key Therapeutic Target Classes for Pyrazole Derivatives

The remarkable adaptability of the pyrazole scaffold has led to the development of inhibitors for a multitude of target classes. This section will explore some of the most significant and well-established areas of therapeutic intervention.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases play a pivotal role in regulating virtually all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they have emerged as one of the most important classes of drug targets. Pyrazole derivatives have proven to be exceptionally effective as kinase inhibitors, with numerous compounds in clinical use and development.[6]

Key Kinase Targets for Pyrazole Derivatives:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[4] Pyrazole-based JAK inhibitors have revolutionized the treatment of myelofibrosis and rheumatoid arthritis.[5]

-

Ruxolitinib: The first FDA-approved JAK inhibitor, ruxolitinib, is a potent inhibitor of JAK1 and JAK2.[4] It is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease.[5]

-

Baricitinib: This pyrazole derivative is a selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[3][5]

-

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

-

Pirtobrutinib: Approved in 2023, this tetra-substituted pyrazole is a non-covalent BTK inhibitor used to treat mantle cell lymphoma.[5]

-

-

Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, VEGFR, and RET, are frequently mutated or overexpressed in cancer.

-

Crizotinib: A multi-targeted RTK inhibitor containing a pyrazole ring, crizotinib is used to treat non-small cell lung cancer (NSCLC) with specific genetic alterations.[5]

-

Pralsetinib: This potent and selective inhibitor of RET receptor tyrosine kinase is approved for the treatment of NSCLC and thyroid cancer.[5]

-

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a promising strategy for cancer therapy.[7] Several pyrazole-containing CDK inhibitors are in clinical development.[7]

Mechanism of Action of Pyrazole-Based Kinase Inhibitors: